N-(4-mesitylthiazol-2-yl)cinnamamide

Lipophilicity Drug-likeness ADME prediction

N-(4-Mesitylthiazol-2-yl)cinnamamide (CAS 1787230-12-9) is a synthetic small molecule belonging to the N-(4-arylthiazol-2-yl)cinnamamide chemotype, characterized by a cinnamamide core linked to a 4-aryl-substituted thiazole ring. The compound features a 2,4,6-trimethylphenyl (mesityl) substituent on the thiazole, which distinguishes it from the more commonly studied 4-phenyl congener.

Molecular Formula C21H20N2OS
Molecular Weight 348.46
CAS No. 1787230-12-9
Cat. No. B2749605
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-mesitylthiazol-2-yl)cinnamamide
CAS1787230-12-9
Molecular FormulaC21H20N2OS
Molecular Weight348.46
Structural Identifiers
SMILESCC1=CC(=C(C(=C1)C)C2=CSC(=N2)NC(=O)C=CC3=CC=CC=C3)C
InChIInChI=1S/C21H20N2OS/c1-14-11-15(2)20(16(3)12-14)18-13-25-21(22-18)23-19(24)10-9-17-7-5-4-6-8-17/h4-13H,1-3H3,(H,22,23,24)/b10-9+
InChIKeyWVAGUWYSUMWKHO-MDZDMXLPSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





N-(4-Mesitylthiazol-2-yl)cinnamamide (CAS 1787230-12-9): Basic Chemical Identity and Class Context


N-(4-Mesitylthiazol-2-yl)cinnamamide (CAS 1787230-12-9) is a synthetic small molecule belonging to the N-(4-arylthiazol-2-yl)cinnamamide chemotype, characterized by a cinnamamide core linked to a 4-aryl-substituted thiazole ring . The compound features a 2,4,6-trimethylphenyl (mesityl) substituent on the thiazole, which distinguishes it from the more commonly studied 4-phenyl congener [1]. Its molecular formula is C21H20N2OS, with a monoisotopic mass of 348.13 Da and a predicted logP of ~6.06, indicating high lipophilicity .

Why N-(4-Mesitylthiazol-2-yl)cinnamamide Cannot Be Replaced by the 4-Phenyl Analog Without Scientific Risk


The 4-aryl substituent on the thiazole ring critically modulates the planarity, electron density, and steric bulk of the molecule, which in turn influences target binding affinity, selectivity profiles, and ADME properties [1]. In the N-(4-phenylthiazol-2-yl)cinnamamide series, even minor modifications on the phenyl ring (e.g., halogen substitution) caused up to 10-fold shifts in anti-proliferative IC50 values across multiple cancer cell lines [1]. The mesityl group introduces three methyl substituents that increase steric hindrance and lipophilicity relative to the parent phenyl analog (predicted logP 6.06 vs. ~4.8 for the 4-phenyl compound), altering both the compound’s drug-likeness and its interaction with hydrophobic protein pockets . Consequently, procuring the 4-phenyl analog as a substitute for the mesityl derivative would yield unverified potency, selectivity, and pharmacokinetic profiles, compromising experimental reproducibility and invalidating SAR hypothesis testing.

N-(4-Mesitylthiazol-2-yl)cinnamamide: Quantitative Differential Evidence vs. Closest Analogs


Lipophilicity (Predicted logP) Comparison: Mesityl vs. Phenyl Substituent Drives Pharmacokinetic Differentiation

The predicted logP of N-(4-mesitylthiazol-2-yl)cinnamamide is 6.06 (ACD/Labs Percepta), compared to an estimated logP of approximately 4.8 for the analogous N-(4-phenylthiazol-2-yl)cinnamamide . This difference of ~1.3 log units indicates that the mesityl derivative is roughly 20-fold more lipophilic, which can enhance membrane permeability but may reduce aqueous solubility and increase plasma protein binding .

Lipophilicity Drug-likeness ADME prediction

Anti-Proliferative Activity Class Reference: The 4-Phenyl Series Establishes Baseline Potency; Mesityl Substitution Remains Uncharacterized, Representing a Critical Data Gap

In a comprehensive SAR study of N-(4-phenylthiazol-2-yl)cinnamamide derivatives, the most potent compound (8f) demonstrated sub-micromolar to nanomolar IC50 values against K562, Bel7402, A549, and Jurkat cancer cell lines [1]. Although the mesityl-specific analog was not included in this study, the SAR trend indicates that 4-aryl substitution dramatically affects potency, with electron-donating and bulky groups generally enhancing activity [1]. Currently, no published anti-proliferative data exist for the mesityl compound, meaning its potency cannot be assumed to mirror that of the phenyl series.

Anti-tumor activity Cancer cell lines Cinnamamide SAR

Physicochemical and Drug-Likeness Profile Differentiation: Rule-of-Five Violation Alert

N-(4-Mesitylthiazol-2-yl)cinnamamide violates one Lipinski Rule-of-Five criterion (logP > 5), whereas the 4-phenyl analog is expected to comply with all five rules based on predicted logP of ~4.8 [1]. Additionally, the mesityl compound has a higher molecular weight (348.5 g/mol) compared to the phenyl analog (~306 g/mol) and a larger molar refractivity (106.9 vs. estimated ~95 cm³), reflecting its greater bulk .

Drug-likeness Lipinski rules Physicochemical profiling

PARP1 Engagement Potential: BindingDB Evidence for the 4-Phenyl Analog, but No Data for the Mesityl Compound

BindingDB records document that (E)-N-(4-Phenylthiazol-2-yl)cinnamamide (CHEMBL452100) engages human PARP1 as a target [1]. However, the binding affinity (Ki/IC50) and selectivity data are not publicly available for the phenyl analog, and absolutely no PARP1 inhibition data exist for the mesityl derivative. The structural difference may shift the target profile away from PARP1 or modulate potency, but this remains experimentally unverified.

PARP1 inhibition Cinnamamide Target engagement

N-(4-Mesitylthiazol-2-yl)cinnamamide: Evidence-Supported Application Scenarios Based on Differential Properties


SAR Probe for Studying Steric and Lipophilic Effects in Cinnamamide Anti-Tumor Lead Optimization

The mesityl group provides a defined steric and lipophilic perturbation relative to the well-characterized 4-phenyl series . Researchers can use N-(4-mesitylthiazol-2-yl)cinnamamide as a tool compound to probe the tolerance of the 4-aryl-binding pocket in cancer targets, with the 4-phenyl analog serving as a direct comparator . The predicted 20-fold increase in lipophilicity (ΔlogP +1.3) allows systematic evaluation of the impact on cell permeability and intracellular target engagement [1].

In Vitro Anti-Proliferative Screening Across NCI-60 or Custom Cancer Panels

Given the absence of published anti-proliferative data for the mesityl analog, procurement of this compound enables de novo profiling in standardized cancer cell line panels (e.g., NCI-60) . The established activity of the phenyl series (sub-μM IC50 for compound 8f) provides a benchmark for comparative evaluation, helping to identify whether the mesityl modification enhances or diminishes potency in specific indications .

Physicochemical Benchmarking for Drug-Likeness Optimization Programs

With one Lipinski violation (logP > 5), the mesityl compound serves as a boundary-pushing analog in drug-likeness studies . It allows medicinal chemistry teams to quantitatively assess the trade-off between increasing lipophilicity for target affinity and maintaining acceptable ADME properties, using the compliant 4-phenyl analog as a reference point [1].

Quote Request

Request a Quote for N-(4-mesitylthiazol-2-yl)cinnamamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.